molecular formula C19H18O5 B2848898 (Z)-2-(3,4-dimethoxybenzylidene)-6-methoxy-7-methylbenzofuran-3(2H)-one CAS No. 859666-11-8

(Z)-2-(3,4-dimethoxybenzylidene)-6-methoxy-7-methylbenzofuran-3(2H)-one

Cat. No.: B2848898
CAS No.: 859666-11-8
M. Wt: 326.348
InChI Key: GTRNUFLFVJTJBW-YVLHZVERSA-N
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Description

The compound “(Z)-2-(3,4-dimethoxybenzylidene)-6-methoxy-7-methylbenzofuran-3(2H)-one” is a benzofuran derivative. Benzofurans are aromatic organic compounds that consist of a benzene ring fused to a furan ring .


Molecular Structure Analysis

The molecular structure of this compound, based on its name, would include a benzofuran core with methoxy groups at the 3, 4, and 6 positions, a methyl group at the 7 position, and a benzylidene group at the 2 position .


Chemical Reactions Analysis

As an aromatic compound, “this compound” could potentially undergo electrophilic aromatic substitution reactions. The methoxy groups might direct electrophiles to the ortho and para positions .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. As an aromatic compound with multiple methoxy groups, this compound is likely to be relatively stable and may have moderate to good solubility in organic solvents .

Future Directions

The study of benzofuran derivatives is an active area of research due to their potential biological activities. Future research on “(Z)-2-(3,4-dimethoxybenzylidene)-6-methoxy-7-methylbenzofuran-3(2H)-one” could include investigations into its synthesis, properties, and potential biological activities .

Properties

IUPAC Name

(2Z)-2-[(3,4-dimethoxyphenyl)methylidene]-6-methoxy-7-methyl-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18O5/c1-11-14(21-2)8-6-13-18(20)17(24-19(11)13)10-12-5-7-15(22-3)16(9-12)23-4/h5-10H,1-4H3/b17-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTRNUFLFVJTJBW-YVLHZVERSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1OC(=CC3=CC(=C(C=C3)OC)OC)C2=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC2=C1O/C(=C\C3=CC(=C(C=C3)OC)OC)/C2=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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